Propane, tetrachlorotrifluoro-
Description
Contextualization within Halogenated Alkane Research
Halogenated alkanes, which include chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs), have a storied history in industrial applications, serving as refrigerants, solvents, and blowing agents. ontosight.ai The inclusion of both chlorine and fluorine atoms on a propane (B168953) structure gives rise to a range of properties, including non-flammability and specific boiling points, that have been of interest to researchers.
However, the very stability that made these compounds industrially valuable also led to significant environmental concerns. As a halogenated compound, tetrachlorotrifluoropropane has been identified as having the potential to contribute to the depletion of the ozone layer. ontosight.ai This has led to international regulations, such as the Montreal Protocol, which have curtailed the production and use of many CFCs and HCFCs. averydennison.com Consequently, much of the recent research on these compounds has shifted towards understanding their environmental fate and developing safer alternatives.
Isomeric Forms and Structural Considerations in Research
A key aspect of the chemistry of tetrachlorotrifluoropropane is the existence of multiple structural isomers. The molecular formula C₃Cl₄F₃ can result in various arrangements of the chlorine and fluorine atoms on the three-carbon propane chain, leading to compounds with distinct physical and chemical properties.
Below is a table detailing some of the known isomers of tetrachlorotrifluoropropane and their reported properties:
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane | 422-52-6 | C₃HCl₄F₃ | 235.85 | Not available |
| Propane, tetrachlorotrifluoro- | 134237-37-9 | C₃Cl₄F₃ | 235.8 | Not available |
| 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane | 2354-06-5 | C₃F₃Cl₅ | 270.3 | 156.25 |
Note: Data for boiling points and other properties of specific isomers can be sparse in publicly available literature.
Historical Development of Research on Halogenated Propane Compounds
The investigation of halogenated propanes is intrinsically linked to the broader history of propane and the development of organofluorine chemistry. Propane itself was first identified as a component of crude oil in the mid-19th century. tankfarm.io However, its commercial potential wasn't realized until the early 20th century when methods for its liquefaction and transport were developed. tankfarm.iocenex.com
The era of halogenated alkanes began in earnest in the 1920s and 1930s with the discovery of the utility of CFCs as refrigerants. This spurred extensive research into the synthesis and properties of a wide array of halogenated hydrocarbons, including those derived from propane. The initial focus was on creating stable, non-toxic, and non-flammable compounds for various industrial uses.
The synthesis of highly halogenated propanes often involves multi-step processes. For example, methods for producing tetrachloropropene, a potential precursor, can involve the reaction of carbon tetrachloride with ethylene (B1197577) followed by dehydrochlorination. google.com Another approach involves the reaction of chloroform (B151607) with tetrachloroethylene (B127269) in the presence of a catalyst like aluminum chloride. youtube.com These synthetic routes highlight the chemical transformations required to introduce multiple halogen atoms onto a propane backbone.
By the mid-20th century, the use of halogenated compounds, including those based on propane, was widespread. cenex.com However, the growing awareness of their environmental impact in the latter half of the century marked a significant turning point in the research trajectory, shifting the focus from application to environmental science and the development of more benign alternatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1-trifluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4F3/c4-1(5)2(6,7)3(8,9)10/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDMWFLSGDXVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4F3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for Tetrachlorotrifluoro-propane Isomers
The creation of tetrachlorotrifluoro-propane isomers is not a straightforward process and typically results in a mixture of products. Advanced synthetic strategies are required to control the extent and position of halogenation.
One primary route involves the exhaustive chlorination of propane (B168953) followed by selective fluorination. Propane can be reacted with chlorine gas (Cl₂) under thermal or photochemical conditions to produce a mixture of polychlorinated propanes. Free radical chlorination of alkanes often leads to a complex mixture of isomeric mono- and polyhaloalkanes, which is difficult to separate into pure compounds. drishtiias.com Subsequent reaction with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or a metallic fluoride (e.g., AgF, Hg₂F₂, CoF₂, or SbF₃), can then replace chlorine atoms with fluorine. This halogen exchange process is known as the Swarts reaction . The conditions of this reaction (temperature, pressure, and catalyst) must be carefully controlled to achieve the desired degree of fluorination.
Another potential route is the telomerization reaction , where smaller chlorinated and fluorinated building blocks are combined. For instance, the reaction of carbon tetrachloride (CCl₄) with an olefin like ethylene (B1197577) in the presence of an iron catalyst can produce 1,1,1,3-tetrachloropropane. epo.org A similar principle could be applied using fluorinated starting materials to build the seven-halogen propane backbone.
A significant challenge in these syntheses is the formation of numerous structural isomers. Depending on the positions of the four chlorine and three fluorine atoms on the three-carbon chain, a large number of isomers are possible. Controlling the reaction to favor a specific isomer is a major hurdle in synthetic chemistry.
Mechanistic Investigations of Halogenation and Fluorination Processes
The mechanisms underlying the formation of tetrachlorotrifluoro-propanes are rooted in free-radical and nucleophilic substitution reactions.
Halogenation (Chlorination) Mechanism: The initial chlorination of propane proceeds via a free-radical chain mechanism . youtube.com This process involves three key stages:
Initiation: The reaction begins with the homolytic cleavage of the chlorine molecule (Cl-Cl) by heat or UV light to form two highly reactive chlorine radicals (Cl•). youtube.com
Propagation: A chlorine radical abstracts a hydrogen atom from a propane molecule, forming hydrogen chloride (HCl) and a propyl radical. youtube.comlibretexts.org This radical can be primary (1°) or secondary (2°). The propyl radical then reacts with another chlorine molecule to form a chloropropane and a new chlorine radical, which continues the chain. youtube.comyoutube.com As the propane becomes more chlorinated, subsequent propagation steps involve the abstraction of the remaining hydrogen atoms, leading to poly-chlorinated products.
Termination: The chain reaction ceases when two radicals combine. This can involve the recombination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. libretexts.org
The reactivity of hydrogen atoms in propane is not equal; secondary hydrogens are more readily abstracted than primary hydrogens due to the greater stability of the secondary radical. libretexts.orgwikipedia.org This selectivity, however, is less pronounced in chlorination compared to bromination. youtube.com
Fluorination Mechanism: Direct fluorination of alkanes is typically too violent and difficult to control. Therefore, the introduction of fluorine into a polychlorinated propane is usually achieved through halogen exchange (e.g., the Swarts reaction). This is a nucleophilic substitution reaction where a fluoride ion from a metallic fluoride replaces a chlorine atom. The efficacy of this exchange depends on the specific substrate and reaction conditions. For example, antimony(V) chloride (SbCl₅) is often used as a catalyst in these reactions when HF is the fluorinating agent.
Catalytic Approaches in Propane-Based Halogenated Compound Synthesis
Catalysis plays a crucial role in enhancing the efficiency and selectivity of halogenation and fluorination reactions, which could be applied to the synthesis of tetrachlorotrifluoro-propanes.
In catalytic halogenation , while free-radical pathways dominate for alkanes, research has explored the use of catalysts to control the reaction. Zeolites, with their defined pore structures, have been investigated for their potential to influence product distribution through shape selectivity and confinement effects. rsc.org For instance, the use of zeolites in methane (B114726) chlorination has been shown to enhance activity and alter selectivity compared to non-catalytic reactions. rsc.org Similar principles could be applied to the polychlorination of propane to steer the reaction towards specific isomers.
In catalytic fluorination , Lewis acid catalysts are paramount, especially in halogen exchange reactions. Antimony halides, such as SbF₃ and SbCl₅, are effective catalysts for the fluorination of chlorocarbons using HF. The catalyst facilitates the transfer of fluoride to the organic substrate. The development of multifunctional catalysts that can perform both hydrogenation and other conversions, such as those used for converting CO₂ to propane, demonstrates the potential for complex catalytic systems. nih.gov Such tailored catalysts could offer a more direct and selective route to specific tetrachlorotrifluoro-propane isomers. Furthermore, borocarbonitride (BCN) materials have been developed as effective catalysts for the oxidative dehydrogenation of propane, showcasing advanced catalyst design for propane conversion. nih.gov
| Catalytic Process | Catalyst Type | Potential Role in Synthesis |
|---|---|---|
| Chlorination | Zeolites | Improve selectivity towards specific polychlorinated propane isomers through shape-selective catalysis. rsc.org |
| Fluorination (Halogen Exchange) | Lewis Acids (e.g., SbCl₅, SbF₃) | Facilitate the replacement of chlorine atoms with fluorine using HF as the fluorine source. |
| Oxidative Dehydrogenation | Borocarbonitride (BCN) | Used for converting propane to propene, which could be a starting material for subsequent halogenation. nih.gov |
Purity Assessment and Isolation Techniques for Research Applications
Given that the synthesis of tetrachlorotrifluoro-propane inevitably produces a mixture of isomers and other polyhalogenated compounds, effective purification and analysis are critical.
Isolation Techniques: The primary method for separating components of the reaction mixture is fractional distillation . This technique separates compounds based on differences in their boiling points. However, the boiling points of different tetrachlorotrifluoro-propane isomers are likely to be very close, making a clean separation by distillation challenging and requiring highly efficient distillation columns.
Other purification methods for haloalkanes include:
Washing: The crude product can be washed with water to remove soluble impurities like HCl, and with a dilute sodium carbonate or sodium bicarbonate solution to neutralize any remaining acidic byproducts. Current time information in Bangalore, IN.
Drying: After washing, the organic layer is dried using an anhydrous drying agent like calcium chloride or magnesium sulfate. stackexchange.com
Chromatography: For laboratory-scale purification and the isolation of specific isomers, preparative gas chromatography or column chromatography can be employed.
Purity Assessment: The assessment of purity and the identification of specific isomers are predominantly carried out using analytical chromatography and spectrometry.
Gas Chromatography (GC): This is the foremost technique for separating volatile organic compounds. A sample is vaporized and passed through a column, and the components are separated based on their interaction with the stationary phase, providing a quantitative measure of the purity.
Mass Spectrometry (MS): Often coupled with GC (GC-MS), mass spectrometry bombards the separated components with electrons, causing them to fragment in a characteristic pattern. This fragmentation pattern acts as a "fingerprint" for identifying the molecular structure of each isomer. For polyhalogenated compounds, Negative Ion Chemical Ionization (NICI) mass spectrometry is a particularly sensitive technique for detection and identification. acs.org
| Technique | Principle | Application |
|---|---|---|
| Fractional Distillation | Separation based on differences in boiling points. | Bulk separation of the product mixture from reactants and byproducts. Current time information in Bangalore, IN. |
| Gas Chromatography (GC) | Separation based on differential partitioning between a mobile and stationary phase. | Purity assessment and quantitative analysis of the isomeric mixture. acs.org |
| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation patterns. | Structural elucidation and confirmation of the identity of isomers, often coupled with GC. acs.org |
Environmental Fate and Atmospheric Chemistry
Atmospheric Degradation Pathways of Tetrachlorotrifluoro-propane
The atmospheric degradation of tetrachlorotrifluoropropane is primarily driven by two key mechanisms: reactions with atmospheric oxidants and photochemical decomposition. iosrjen.org
In the stratosphere, tetrachlorotrifluoropropane undergoes photochemical decomposition, where it is broken down by intense ultraviolet (UV) radiation. epa.goviosrjen.org This process, known as photolysis, liberates chlorine atoms. iosrjen.org These chlorine atoms can then participate in catalytic cycles that lead to the destruction of ozone molecules. epa.goviosrjen.org It is estimated that a single chlorine atom can destroy over 100,000 ozone molecules before it is eventually removed from the stratosphere. iosrjen.org
Quantification of Ozone Depletion Potential (ODP) in Stratospheric Models
The Ozone Depletion Potential (ODP) is a relative measure of a compound's ability to destroy stratospheric ozone, with CFC-11 serving as the reference compound with an ODP of 1.0. epa.gov For tetrachlorotrifluoropropane (HCFC-223), various sources report a range of ODP values. The US Environmental Protection Agency (EPA) lists a range of 0.01–0.08. epa.gov Other regulatory documents and scientific sources provide more specific values, such as 0.080 iosrjen.orgeuropa.euwww.gov.uknagaland.gov.in, 0.028 lca-net.com, and a general value of 0.08 for the group of tetrachlorotrifluoropropanes. justice.gc.ca These values, being significantly lower than that of CFC-11, reflect the presence of hydrogen in the molecule, which leads to its partial removal in the troposphere before it can reach the stratosphere. iosrjen.org
Evaluation of Global Warming Potential (GWP) and Radiative Forcing Contributions
In addition to their ozone-depleting effects, many ODSs are also potent greenhouse gases with high Global Warming Potentials (GWPs). europa.eu The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.0. epa.gov Regulation (EU) 2024/590 lists a GWP of 695 for tetrachlorotrifluoropropane. europa.eu The radiative forcing of a compound refers to its ability to alter the balance of incoming and outgoing energy in the Earth's atmosphere. While specific radiative forcing values for tetrachlorotrifluoropropane were not found, its GWP indicates that it does contribute to radiative forcing and global warming. europa.euontosight.ai
Abiotic Transformation Processes in Environmental Compartments
Beyond the atmosphere, tetrachlorotrifluoropropane can undergo abiotic transformation processes in other environmental compartments.
Redox-Mediated Transformations and Reaction Pathways
The environmental transformation of tetrachlorotrifluoropropanes (HCFC-223) is dictated by processes in both the atmosphere and potentially in anaerobic environments. The dominant degradation pathways occur in the atmosphere, while redox-mediated transformations are plausible in other settings.
Atmospheric Reaction Pathways
The primary sink for tetrachlorotrifluoropropanes in the environment is through atmospheric oxidation. These compounds are generally stable in the troposphere until they react with atmospheric oxidants or are broken down by high-energy ultraviolet (UV) light in the stratosphere. epa.gov
The most significant atmospheric loss process for hydrochlorofluorocarbons (HCFCs), including tetrachlorotrifluoropropane, is the gas-phase reaction with the hydroxyl radical (•OH). copernicus.orgcopernicus.org The presence of a hydrogen atom in the molecule makes it susceptible to •OH attack, which initiates a series of reactions that ultimately break down the original compound.
The rate of this reaction determines the compound's atmospheric lifetime. In the absence of experimentally measured reaction rates, structure-activity relationships (SARs) are often used to estimate the OH reaction rate coefficients and, subsequently, the atmospheric lifetimes. copernicus.orgcopernicus.org For the specific isomer 2,2,3,3-Tetrachloro-1,1,1-trifluoropropane (HCFC-223aa), the global atmospheric lifetime has been estimated at approximately 1.11 years, with the tropospheric lifetime being slightly longer at 1.17 years. noaa.gov
UV photolysis represents a secondary, and generally minor, loss pathway for HCFCs. copernicus.org This process becomes more relevant for highly chlorinated compounds, as the C-Cl bonds can be broken by intense UV radiation found in the stratosphere. copernicus.orgcopernicus.org The estimated stratospheric lifetime for HCFC-223aa is 20 years, reflecting the slower rate of degradation in the upper atmosphere compared to the troposphere where •OH radical concentration is higher. noaa.gov
The following table summarizes the atmospheric lifetime data for an isomer of tetrachlorotrifluoropropane.
| Isomer Name | Molecular Formula | Global Atmospheric Lifetime (years) | Tropospheric Lifetime (years) | Stratospheric Lifetime (years) |
| 2,2,3,3-Tetrachloro-1,1,1-trifluoropropane (HCFC-223aa) | C₃HCl₄F₃ | 1.11 noaa.gov | 1.17 noaa.gov | 20 noaa.gov |
Redox-Mediated Transformations
Specific experimental studies on the redox-mediated transformations of tetrachlorotrifluoropropane in environments such as soil, sediment, or anaerobic groundwater were not available in the reviewed literature. However, based on the chemical structure of tetrachlorotrifluoropropane, reductive dechlorination is a plausible transformation pathway under reducing conditions. This process is common for other chlorinated hydrocarbons, where anaerobic microorganisms or reduced minerals can facilitate the removal of chlorine atoms, replacing them with hydrogen atoms. Such transformations would lead to the formation of less chlorinated daughter products, like trichlorotrifluoropropanes or dichlorotrifluoropropanes. The specific reaction rates and end-products for tetrachlorotrifluoropropane would require dedicated experimental investigation.
Analytical Chemistry and Detection Strategies
Spectroscopic Techniques for Structural Characterization and Identification
Spectroscopic methods are indispensable for determining the molecular structure of tetrachlorotrifluoropropane isomers. uc.ptnih.gov By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic arrangement and chemical environment within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds and is exceptionally powerful for distinguishing between isomers. magritek.comoxinst.com Isomers, which are molecules with the same chemical formula but different atomic arrangements, can be readily differentiated by NMR. oxinst.com For tetrachlorotrifluoropropane (C₃HₓCl₄F₃), the specific arrangement of hydrogen, chlorine, and fluorine atoms around the three-carbon propane (B168953) backbone results in unique NMR spectra for each isomer.
The key NMR parameters used for differentiation are:
Number of Signals: The number of distinct signals in ¹H, ¹³C, and ¹⁹F NMR spectra corresponds to the number of chemically non-equivalent nuclei in the molecule. youtube.com
Chemical Shift (δ): The position of a signal indicates the electronic environment of the nucleus. The presence of electronegative chlorine and fluorine atoms significantly influences the chemical shifts. youtube.com
Integration: The area under each signal in a ¹H or ¹⁹F spectrum is proportional to the number of nuclei it represents. magritek.com
Multiplicity (Splitting): Spin-spin coupling between adjacent nuclei splits signals into multiplets (e.g., doublets, triplets, quartets), providing information about the connectivity of atoms. youtube.com The coupling constants (J-values) are characteristic of the number and type of bonds separating the coupled nuclei.
Due to symmetry, different isomers will present a different number of signals. For example, a more symmetrical isomer will have fewer unique carbon or fluorine environments and thus a simpler spectrum than a less symmetrical isomer. youtube.com ¹⁹F NMR is particularly informative for these compounds, as the large chemical shift range and sensitivity of the ¹⁹F nucleus provide well-resolved spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish connectivity between atoms to confirm the structure of a specific isomer. oxinst.comnih.gov
Conceptual NMR Data for Isomer Differentiation This table illustrates how spectral data would differ between two hypothetical isomers of tetrachlorotrifluoropropane.
Interactive Data Table: Conceptual NMR Data for Hypothetical Isomers| Feature | Isomer A (e.g., 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane) | Isomer B (e.g., 1,1,2,3-Tetrachloro-1,2,3-trifluoropropane) |
|---|---|---|
| Symmetry | Higher | Lower |
| ¹⁹F NMR Signals | 1 | 3 |
| ¹³C NMR Signals | 2 | 3 |
| ¹H NMR Signals | 1 | 1 |
| Key Multiplicities | Singlets in all spectra due to lack of adjacent H/F on neighboring carbons. | Complex multiplets due to F-F and H-F coupling across C-C bonds. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Trace Analysis
Mass Spectrometry (MS) is a fundamental technique for identifying and quantifying chemical compounds, offering high sensitivity for trace analysis. researchgate.net When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing complex mixtures. slideshare.netnih.gov
In MS analysis of tetrachlorotrifluoropropane, the molecule is first ionized, commonly using Electron Ionization (EI), which creates a positively charged molecular ion (M⁺•). This ion and its subsequent fragment ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular weight and characteristic fragmentation patterns. For tetrachlorotrifluoropropanes, fragmentation would typically involve the loss of halogen atoms (Cl• or F•) or halogenated carbon groups (e.g., CF₂Cl⁺). The isotopic pattern caused by the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature for identifying chlorinated compounds.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This is critical for distinguishing tetrachlorotrifluoropropane from other compounds that may have the same nominal mass but a different elemental composition. This level of precision is essential for confirming the identity of trace contaminants in environmental or biological samples. nih.gov
Theoretical HRMS Data for a Tetrachlorotrifluoropropane Isomer (C₃HCl₄F₃) Interactive Data Table: Theoretical High-Resolution Mass Data
| Ion | Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| Molecular Ion [M]⁺ | [C₃H³⁵Cl₄F₃]⁺ | 251.8784 |
| Fragment [M-Cl]⁺ | [C₃H³⁵Cl₃F₃]⁺ | 216.9095 |
| Fragment [M-F]⁺ | [C₃H³⁵Cl₄F₂]⁺ | 232.8855 |
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for separating individual components from a mixture. For volatile compounds like tetrachlorotrifluoropropanes, gas chromatography is the method of choice.
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposition. nih.gov In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) inside the column and the mobile phase (an inert gas, such as helium or nitrogen).
The choice of the GC column's stationary phase is critical for separating the various isomers of tetrachlorotrifluoropropane. A column with a mid-polarity phase is often effective for resolving halogenated hydrocarbons. The separated components are then detected as they exit the column. Common detectors include:
Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic compounds, particularly halogenated molecules like tetrachlorotrifluoropropanes. It offers excellent sensitivity for trace environmental analysis. cdc.gov
Mass Spectrometer (MS): As a detector, the MS provides not only quantification but also structural information, allowing for positive identification of each separated isomer, as discussed previously. nih.govcdc.gov
Typical GC Parameters for Halogenated Compound Analysis Interactive Data Table: Example GC Method Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | General purpose, mid-polarity column suitable for separating a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert mobile phase to carry analytes through the column. nih.gov |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Start at 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Temperature gradient to separate compounds with different boiling points and volatilities. |
| Detector | ECD or MS | ECD for high-sensitivity quantification; MS for positive identification and quantification. |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for analyzing complex samples. chromatographytoday.comijarnd.com The combination provides a higher degree of certainty in both the separation and identification of analytes.
The most powerful and widely used hyphenated technique for the analysis of tetrachlorotrifluoropropane is Gas Chromatography-Mass Spectrometry (GC-MS). slideshare.net This technique synergistically combines the high-resolution separation capability of GC with the definitive identification power of MS. ijarnd.com As the isomeric mixture of tetrachlorotrifluoropropanes passes through the GC column, each isomer is separated in time before entering the mass spectrometer. The MS then generates a mass spectrum for each isolated isomer, allowing for unambiguous identification and quantification, even in a complex matrix containing other pollutants or byproducts.
For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov In this technique, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation, reducing background noise and improving the signal-to-noise ratio for ultra-trace analysis. nih.gov
Development of Analytical Protocols for Environmental Monitoring
The potential presence of tetrachlorotrifluoropropanes in the environment, arising from industrial use or breakdown of other fluorinated compounds, necessitates robust analytical protocols for monitoring. medrxiv.org Developing such a protocol involves a multi-step process designed to ensure accurate and reproducible results at very low concentrations.
A typical environmental monitoring protocol for a volatile organic compound like tetrachlorotrifluoropropane would include the following stages:
Sampling:
Air: Active air sampling where a known volume of air is drawn through a sorbent tube packed with a material like activated charcoal or a porous polymer. This traps the target analytes from the air matrix.
Water: Collection of water samples in sealed vials with no headspace. Analytes can be extracted using a purge-and-trap system, where an inert gas is bubbled through the water to strip out volatile compounds, which are then trapped on a sorbent. cdc.gov
Sample Preparation/Extraction:
Air: Thermal desorption is used to release the trapped analytes from the sorbent tube directly into the GC inlet. nih.gov
Water: The purge-and-trap system thermally desorbs the analytes from its trap onto the GC column.
Analysis:
The prepared sample is analyzed using a validated GC-MS or GC-MS/MS method, as described above, to separate, identify, and quantify the tetrachlorotrifluoropropane isomers.
Quality Assurance/Quality Control (QA/QC):
Calibration: The instrument is calibrated using certified reference standards of the target analytes to create a calibration curve for accurate quantification.
Internal Standards: A known amount of a non-interfering, structurally similar compound (an internal standard) is added to every sample and standard to correct for variations in sample preparation and instrument response.
Method Validation: The entire protocol is validated to determine its accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and legally defensible. nih.gov
This systematic approach ensures that tetrachlorotrifluoropropanes can be reliably monitored in various environmental media, providing crucial data for environmental assessment and regulatory purposes.
Method Validation and Quality Assurance in Tetrachlorotrifluoro-propane Analysis
The reliable quantification of tetrachlorotrifluoro-propane, particularly at trace levels in environmental and industrial samples, necessitates the implementation of rigorously validated analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of a comprehensive quality assurance and quality control (QA/QC) program, ensuring the integrity, reliability, and accuracy of reported data.
For halogenated hydrocarbons like tetrachlorotrifluoro-propane, the most common analytical techniques are gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). chromatographyonline.comclu-in.org The validation of these methods involves assessing several key performance parameters to establish the method's capabilities and limitations.
Key Method Validation Parameters
Method validation for tetrachlorotrifluoro-propane analysis is guided by international standards and guidelines, such as those from the U.S. Environmental Protection Agency (EPA) and the International Council for Harmonisation (ICH). epa.govepa.govnih.gov The process involves a systematic evaluation of the following parameters:
Specificity and Selectivity: This ensures that the analytical signal is unambiguously attributable to tetrachlorotrifluoro-propane, without interference from other components in the sample matrix. In GC-MS, this is achieved by monitoring for specific mass-to-charge (m/z) ratios unique to the target analyte.
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1.0.
Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of tetrachlorotrifluoro-propane is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is detected (% Recovery) indicates the method's accuracy.
Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of the results. Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp rate, carrier gas flow rate), providing an indication of its reliability during normal usage.
Illustrative Method Validation Data
While specific validation reports for every isomer of tetrachlorotrifluoropropane are not always publicly available, the following tables provide representative performance characteristics for the analysis of volatile halogenated compounds using GC-MS, based on established methodologies for similar analytes. researchgate.netnih.gov
Table 1: Representative Linearity and Range for Tetrachlorotrifluoro-propane Analysis by GC-MS
| Parameter | Typical Performance |
| Calibration Range | 0.1 µg/L - 20 µg/L |
| Number of Calibration Points | 6 |
| Regression Model | Linear, y = mx + c |
| Coefficient of Determination (R²) | ≥ 0.995 |
Table 2: Representative Accuracy and Precision Data from a Spiked Matrix Study
| Spike Level (µg/L) | Mean Recovery (%) (n=6) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| 0.5 (Low) | 92.5 | < 10% | < 15% |
| 5.0 (Medium) | 98.2 | < 5% | < 10% |
| 15.0 (High) | 101.5 | < 5% | < 10% |
Table 3: Typical Detection and Quantification Limits
| Parameter | Typical Value (in Water Matrix) |
| Limit of Detection (LOD) | 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential to ensure the ongoing validity of analytical results for tetrachlorotrifluoro-propane. This involves a set of routine procedures integrated into the analytical workflow.
Core QA/QC Practices:
Calibration Checks: The instrument's calibration is verified at the beginning and end of each analytical run, and often periodically within a run, by analyzing a continuing calibration verification (CCV) standard. The results must fall within predefined acceptance limits (e.g., ±15% of the true value).
Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the samples. This is done to check for contamination introduced during the sample preparation and analysis process. The concentration of tetrachlorotrifluoro-propane in the blank should be below the LOD.
Laboratory Control Samples (LCS): An LCS is a blank matrix spiked with a known concentration of tetrachlorotrifluoro-propane. It is prepared and analyzed alongside the samples to monitor the performance of the entire analytical method. Recovery of the LCS must be within established control limits.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A portion of a real sample is spiked with a known amount of the analyte and analyzed in duplicate. MS/MSD results provide information on the effect of the sample matrix on the method's accuracy and precision.
Use of Internal and Surrogate Standards: An internal standard (a compound not expected in the sample but with similar chemical properties) is added to all samples, standards, and blanks to correct for variations in instrument response and sample processing. Surrogates are compounds similar to the analyte that are added to samples to monitor extraction efficiency.
By adhering to stringent method validation protocols and a comprehensive QA/QC program, laboratories can produce defensible, high-quality data for the detection and quantification of tetrachlorotrifluoro-propane, which is crucial for regulatory compliance, environmental monitoring, and industrial process control.
Theoretical and Computational Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are foundational in computational chemistry for determining the electronic structure and energetic properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to yield information about molecular geometry, conformational stability, vibrational frequencies, and electronic properties.
For a molecule like tetrachlorotrifluoro-propane, which has several structural isomers and conformers, these calculations are crucial for identifying the most stable forms. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock, Møller-Plesset perturbation theory, or Coupled Cluster) are employed. For instance, ab initio molecular orbital calculations have been systematically applied to a range of chloroethanes and chloropropanes to determine their conformational structures and energies. researchgate.net Such studies generally show good agreement between calculated and experimental structural parameters, although discrepancies can arise in conformational energy differences for some molecules. researchgate.net
A typical computational study on a tetrachlorotrifluoro-propane isomer would involve:
Geometry Optimization: Finding the lowest energy three-dimensional arrangement of atoms.
Conformational Analysis: Calculating the relative energies of different rotational isomers (conformers) to determine the most abundant species at a given temperature. researchgate.net
Vibrational Frequency Calculation: Predicting the infrared and Raman spectra, which helps in the experimental identification of the compound and confirms that an optimized structure is a true energy minimum.
Electronic Property Calculation: Determining properties like the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding reactivity.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are a powerful tool for elucidating the complex mechanisms of chemical reactions. For a hydrochlorofluorocarbon (HCFC) like tetrachlorotrifluoro-propane, understanding its reaction mechanisms, particularly with atmospheric radicals like the hydroxyl radical (•OH), is vital for predicting its atmospheric lifetime and, consequently, its environmental impact.
The process involves mapping the potential energy surface of the reaction. This is achieved by:
Identifying the reactants, products, and any possible intermediates.
Calculating the structures and energies of transition states, which are the energy maxima along the reaction coordinate.
Using transition state theory to calculate the reaction rate constants.
For example, the atmospheric degradation of tetrachlorotrifluoro-propane would likely be initiated by hydrogen abstraction by an •OH radical. Computational studies would model this process to determine which hydrogen atom is most susceptible to abstraction and the energy barrier associated with the reaction. A lower energy barrier implies a faster reaction rate and a shorter atmospheric lifetime. While specific computational studies detailing the reaction mechanisms of tetrachlorotrifluoro-propane were not identified in the search results, the methodology is well-established for other halogenated hydrocarbons.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This approach provides a detailed view of intermolecular interactions and can predict bulk properties such as density, viscosity, and diffusion coefficients. An accurate MD simulation relies on a "force field," which is a set of parameters and equations describing the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded van der Waals and electrostatic interactions. libretexts.orgharvard.edu
For a liquid sample of tetrachlorotrifluoro-propane, MD simulations could reveal:
Liquid Structure: How the molecules arrange themselves with respect to one another, which can be quantified through radial distribution functions.
Hydrogen Bonding: Although conventional hydrogen bonds are absent, weak C-H···F or C-H···Cl interactions could be analyzed.
Thermodynamic Properties: Calculation of properties like the heat of vaporization and density.
Transport Properties: Estimation of self-diffusion coefficients and viscosity.
Studies on other fluorinated alkanes, such as 2,2,2-trifluoroethanol (B45653) (TFE), have successfully used MD simulations to understand how these molecules interact with their environment. nih.govresearchgate.net These simulations show how fluorinated species can aggregate and influence the structure of surrounding molecules. nih.govresearchgate.net A similar approach for tetrachlorotrifluoro-propane would require the development of a specific force field, which could be parameterized using data from high-level quantum mechanical calculations.
Prediction of Environmental Parameters via Quantitative Structure-Activity Relationships (QSARs)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity or property, such as toxicity or an environmental parameter. mdpi.com These models are widely used in environmental science to estimate the potential impact of chemicals when experimental data is scarce. mdpi.comnih.gov
A key environmental parameter for HCFCs is the Ozone Depletion Potential (ODP), which quantifies the relative amount of ozone degradation a chemical can cause compared to a reference compound (CFC-11, ODP = 1.0). wikipedia.org QSAR models can be developed to predict ODP based on molecular descriptors derived from the chemical structure, such as molecular weight, number of chlorine/bromine atoms, and atmospheric lifetime. The presence of hydrogen in HCFCs generally leads to a lower ODP compared to CFCs because it makes them susceptible to removal in the lower atmosphere (troposphere). wikipedia.org
The U.S. Environmental Protection Agency (EPA) has compiled data on various ozone-depleting substances. For tetrachlorotrifluoro-propane (identified as HCFC-223), a range of ODP values has been reported, reflecting the uncertainty and dependency on the specific isomer and the model used for estimation.
Table 1: Environmental Properties of Tetrachlorotrifluoropropane (HCFC-223)
| Compound Name | HCFC Designation | CAS Number | Ozone Depletion Potential (ODP) Range |
| Propane (B168953), tetrachlorotrifluoro- | HCFC-223 | 422-52-6 | 0.01–0.08 |
| Data sourced from the U.S. Environmental Protection Agency (EPA). epa.gov |
This data is essential for regulatory purposes and can be used to validate or develop new QSAR models for predicting the environmental properties of other halogenated compounds.
Applications and Alternative Material Research
Investigations into Dielectric Gas Applications as Sulfur Hexafluoride (SF₆) Alternatives
Sulfur hexafluoride (SF₆) is widely used in high-voltage electrical equipment as a gaseous dielectric and arc-quenching medium due to its exceptional insulating properties and thermal stability. testbook.combasicelectricaldesign.com However, SF₆ is a potent greenhouse gas, prompting a search for environmentally friendly alternatives. The investigation into alternative gases involves assessing their dielectric strength, arc-quenching capability, and compatibility with existing equipment materials.
Arc-quenching is the process of extinguishing an electric arc, which is crucial for the safe operation of circuit breakers. liyond.com Effective arc-quenching gases must rapidly cool the arc channel and remove free electrons to prevent the arc from re-igniting. liyond.commdpi.com The performance of SF₆ in this regard is excellent due to its electronegativity and thermal properties. testbook.comliyond.com The evaluation of an alternative gas like tetrachlorotrifluoropropane would involve detailed studies of its behavior under arcing conditions, including its decomposition products and its ability to dissipate thermal energy. basicelectricaldesign.commdpi.com
Table 1: Comparison of Dielectric Medium Properties
| Property | Sulfur Hexafluoride (SF₆) | Air | Dielectric Oil | Vacuum |
|---|---|---|---|---|
| Relative Dielectric Strength | ~2.5 times that of air basicelectricaldesign.com | 1 | ~3.3 times that of air | Very High youtube.com |
| Arc Quenching Ability | Excellent quora.com | Poor | Good | Excellent youtube.com |
| Key Advantage | High dielectric strength and thermal stability testbook.com | Low cost, readily available | High dielectric strength | Superior dielectric strength, environmentally friendly youtube.com |
| Voltage Application | Medium to Ultra-High Voltage (up to 800 kV) liyond.comyoutube.com | Low Voltage (up to 15 kV) testbook.com | Up to 132 kV testbook.com | Medium Voltage (up to 66 kV) testbook.com |
This table presents general properties of common dielectric media for context. Specific data for Propane (B168953), tetrachlorotrifluoro- is not available.
A critical aspect of introducing a new dielectric gas is its compatibility with the various materials used inside electrical equipment, such as polymers, elastomers, and metals. osti.gov Incompatibility can lead to the degradation of these materials, compromising the structural integrity and operational safety of the equipment. Research programs evaluating CFC-refrigerant substitutes have established protocols for testing material compatibility, which include assessing changes in weight, bond strength, and physical properties of insulating materials after exposure to the gas. osti.gov
Common insulation materials in electrical systems include cross-linked polyethylene (B3416737) (XLPE), polyvinyl chloride (PVC), and various rubbers like EPDM and neoprene. researchgate.netbioplasticsnews.com Compatibility studies would expose these materials to tetrachlorotrifluoropropane under accelerated aging conditions (e.g., elevated temperature and pressure) to detect any corrosion, embrittlement, or dissolution. osti.gov The decomposition products of the gas, formed during electrical discharges, are also a major concern as they can be corrosive. basicelectricaldesign.com For instance, the byproducts of SF₆ decomposition can affect organic materials, necessitating the use of absorbents like activated alumina. basicelectricaldesign.com Similar comprehensive testing would be required for tetrachlorotrifluoropropane to ensure its long-term stability and non-reactivity with equipment components.
Research on Refrigerant Alternatives with Reduced Environmental Impact
Historically, chlorofluorocarbons (CFCs) were widely used as refrigerants due to their favorable thermodynamic properties. parkerandsons.com However, their production has been phased out under the Montreal Protocol because their release into the atmosphere leads to the depletion of the stratospheric ozone layer. parkerandsons.comtaxtmi.com Tetrachlorotrifluoropropane falls into this category of compounds.
The environmental impact of refrigerants is primarily assessed by their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). researchgate.net CFCs have high ODP and GWP values. The search for new refrigerants focuses on substances with zero ODP and low GWP, such as hydrofluoroolefins (HFOs) and natural refrigerants like propane (R-290), ammonia, and carbon dioxide. parkerandsons.comtaxtmi.com While tetrachlorotrifluoropropane was explored for refrigeration in the past, its significant environmental drawbacks make it unsuitable as a modern, eco-friendly refrigerant. parkerandsons.com Current research focuses on next-generation refrigerants like HFO-1234yf, which has a much lower GWP than its predecessors. nih.gov The degradation of some newer refrigerants can, however, lead to the formation of persistent substances like trifluoroacetic acid (TFA), which is an area of ongoing environmental study. futureenergysystems.ca
Table 2: Environmental Impact of Selected Refrigerants
| Refrigerant | Type | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |
|---|---|---|---|
| CFC-11 (Trichlorofluoromethane) | CFC | 1 | 4,750 |
| HCFC-22 (Chlorodifluoromethane) | HCFC | 0.05 | 1,810 |
| HFC-134a (1,1,1,2-Tetrafluoroethane) | HFC | 0 | 1,430 taxtmi.com |
| R-290 (Propane) | Hydrocarbon | 0 | ~3 parkerandsons.com |
| Propane, tetrachlorotrifluoro- | CFC | High (Class I Substance) | High |
Data for specific isomers of Propane, tetrachlorotrifluoro- is not detailed, but as a Class I ozone-depleting substance, its ODP is high.
Novel Applications in Specialized Industrial Processes
Beyond historical uses, halogenated hydrocarbons can serve as intermediates in chemical synthesis or as specialized solvents. testbook.com For example, CFC-113 has been used as a cleaning solvent for delicate electrical and optical components. horiba.com The unique combination of chlorine and fluorine atoms in tetrachlorotrifluoropropane gives it specific solvency properties that could be exploited in niche industrial processes. However, due to environmental regulations, any application would need to be in a closed system where release to the atmosphere is prevented. There is limited public research on new or emerging applications for this specific compound, as industrial focus has shifted to developing more sustainable chemical alternatives. nih.gov
Strategies for Decommissioning and Waste Stream Management of Halogenated Compounds
The decommissioning of equipment containing CFCs and the management of this hazardous waste require strict protocols to prevent environmental contamination. utilvtorprom.com CFCs must be recovered from equipment like refrigerators and air conditioners before dismantling. utilvtorprom.comumd.edu This recovered waste cannot be vented and must be either recycled or destroyed using approved technologies. spokaneriver.net The management process involves careful collection, storage in designated and properly labeled containers, and transportation by specialized carriers to prevent leaks. utilvtorprom.com
Once collected, the environmentally sound disposal of halogenated compounds like tetrachlorotrifluoropropane is achieved through high-temperature destruction.
Thermal Destruction: High-temperature incineration is a proven method for destroying halogenated organic wastes. copalliance.org Technologies such as liquid injection incinerators, rotary kilns, and cement kilns can achieve high destruction efficiencies. copalliance.org For effective destruction of fluorinated compounds, temperatures above 1200°C are often required. A key challenge is managing the acidic and toxic byproducts of combustion, such as hydrochloric acid (HCl) and hydrofluoric acid (HF), which necessitates the use of advanced flue gas scrubbing systems. copalliance.org Another approach involves adsorbing the CFCs onto activated carbon, which can then be transported to a destruction facility where the CFCs are desorbed by heating and fed into the incinerator. copalliance.org
Catalytic Destruction: Catalytic oxidation represents a more energy-efficient alternative to thermal incineration, as it can operate at significantly lower temperatures. tandfonline.com This process uses a catalyst to selectively convert halogenated hydrocarbons into less harmful substances like CO₂, water, and mineral acids (e.g., HCl), which can then be neutralized in a scrubber. tandfonline.com While noble metal catalysts (e.g., platinum, palladium) have been studied, they can be inhibited by the halogenated compounds themselves. p2infohouse.org More robust catalysts, such as those based on chromia-alumina or other proprietary metal formulations, have shown high destruction efficiencies (over 99%) for chlorinated hydrocarbons at temperatures between 300°C and 500°C. tandfonline.comp2infohouse.org Recent research also explores innovative pathways like catalytic hydrolysis-oxidation to eliminate halogenated volatile organic compounds without creating harmful byproducts. acs.org
Table 3: Destruction Technologies for Halogenated Compounds
| Technology | Operating Principle | Typical Temperature | Advantages | Challenges |
|---|---|---|---|---|
| Thermal Incineration | High-temperature oxidation | > 1200°C | High destruction efficiency, well-established. copalliance.org | High energy consumption, formation of toxic byproducts requiring scrubbers. copalliance.org |
| Catalytic Oxidation | Oxidation over a catalyst bed | 300 - 500°C | Lower energy consumption, smaller equipment size. tandfonline.com | Catalyst deactivation/poisoning, potential for byproduct formation. p2infohouse.org |
Recovery and Recycling Processes for Sustainable Management
The sustainable management of "Propane, tetrachlorotrifluoro-," a halogenated hydrocarbon, is critical due to its potential environmental impact. Like other chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), its release into the atmosphere contributes to ozone depletion and climate change. ccacoalition.org Consequently, robust recovery and recycling processes are essential to mitigate these effects and promote a circular economy for fluorocarbons. ccacoalition.orgeesol.co.jp While specific data for "Propane, tetrachlorotrifluoro-" is limited, the technologies and strategies applied to other halogenated hydrocarbons provide a clear framework for its management.
The life-cycle management of fluorocarbons is a global priority, with international agreements like the Montreal Protocol and its Kigali Amendment aiming to phase down the production and consumption of these substances. eesol.co.jpiisd.org The focus has increasingly shifted to managing existing stocks, which includes recovery from obsolete equipment, reclamation to virgin quality, and the ultimate destruction of non-reclaimable quantities. eesol.co.jp
Recovery Technologies
The initial step in managing "Propane, tetrachlorotrifluoro-" is its recovery from various applications where it might be used, such as in refrigeration systems or as a solvent. The primary methods for recovery include:
Adsorption: This technique involves passing a gas stream containing the halogenated hydrocarbon through a bed of adsorbent material, such as activated carbon or zeolites. google.com The "Propane, tetrachlorotrifluoro-" molecules are captured on the surface of the adsorbent, separating them from the main gas flow. The captured compound can then be released by heating the adsorbent or reducing the pressure, a process known as desorption, allowing for its collection and subsequent recycling. acs.org Adsorption processes can be designed as pressure-swing adsorption (PSA), temperature-swing adsorption (TSA), or a combination of both (PTSA). acs.org
Distillation: For mixtures of liquids, distillation is a common and effective separation technique. epa.gov By heating the mixture, the component with the lower boiling point, in this case, potentially "Propane, tetrachlorotrifluoro-," will vaporize first. The vapor is then cooled and condensed back into a liquid, resulting in a more concentrated form of the compound. A 1991 report on the scale-up of recovery processes for waste solvents detailed the use of distillation for recycling trichlorotrifluoroethane, a related substance. osti.gov
Solvent Extraction: This method uses a solvent to selectively dissolve "Propane, tetrachlorotrifluoro-" from a mixture. epa.gov The choice of solvent is crucial, as it must have a high affinity for the target compound while being easily separable from it in a later step. The solvent-targeted recovery and precipitation (STRAP) process, for example, uses a series of solvent washes to segregate different polymer resins in multilayer plastics, demonstrating the potential of solvent-based methods for separating complex chemical mixtures. researchgate.net
Recycling and Reclamation
Once recovered, "Propane, tetrachlorotrifluoro-" can be subjected to recycling or reclamation processes to purify it for reuse. Recycling typically involves cleaning the recovered substance to a standard suitable for the same application, while reclamation implies processing it to a like-new condition, meeting virgin product specifications. These processes often involve a combination of filtration, drying, and distillation to remove contaminants such as oil, water, and other refrigerants.
Advanced Decomposition and Transformation Technologies
For quantities of "Propane, tetrachlorotrifluoro-" that cannot be reclaimed or for which there is no longer a use, advanced technologies are employed for its decomposition into less harmful substances. These methods are crucial for the final stage of sustainable management.
Thermal Decomposition (Pyrolysis and Incineration): Pyrolysis involves heating the compound in the absence of oxygen, causing it to break down into smaller molecules. google.comtandfonline.com Incineration, on the other hand, is a high-temperature combustion process. researchgate.net Both methods can effectively destroy halogenated hydrocarbons, but they require careful control of operating conditions to prevent the formation of toxic byproducts like hydrogen fluoride (B91410) (HF) and carbon dioxide (CO2). turi.orgumd.edu The design and management of the plant, including specialized stack gas treatment systems, are critical. researchgate.net
Chemical Transformation: Researchers have developed innovative chemical processes to transform halogenated hydrocarbons into harmless materials. in-part.com One such process, developed at the University of Guelph, uses a solution-based treatment that operates at or near room temperature to convert these compounds into salt, which can be easily removed. in-part.com This method has proven effective against a variety of toxic hydrocarbons, including most Freons. in-part.com
The following table summarizes the applicability of various technologies to the management of halogenated hydrocarbons like "Propane, tetrachlorotrifluoro-".
| Technology | Description | Applicability to "Propane, tetrachlorotrifluoro-" | Key Considerations |
| Adsorption | Uses porous materials to capture the compound from a gas stream. acs.org | High | Selection of appropriate adsorbent material; energy requirements for desorption. |
| Distillation | Separates components of a liquid mixture based on boiling points. epa.gov | High | Effective for purification and separation from other liquids. |
| Solvent Extraction | Employs a solvent to selectively dissolve the target compound. epa.gov | Moderate | Requires careful selection of a solvent that is both effective and easily separable. |
| Thermal Decomposition | High-temperature processes like pyrolysis or incineration to break down the compound. tandfonline.comresearchgate.net | High | Requires stringent control to prevent the formation of toxic byproducts. turi.org |
| Chemical Transformation | Converts the compound into less harmful substances through chemical reactions. in-part.com | High | Offers a potentially safer and lower-energy alternative to thermal methods. |
Advanced Research Directions and Future Perspectives
Interdisciplinary Approaches to Sustainable Halogenated Compound Development
The development of sustainable halogenated compounds is an endeavor that transcends traditional disciplinary boundaries. It necessitates a collaborative framework integrating chemistry, environmental science, toxicology, public health, and policy. berkeley.edu This interdisciplinary model allows for a holistic assessment of a compound's lifecycle, from synthesis to final environmental fate.
Sustainable solutions require building a framework that supports these interactions and embeds sustainability goals directly into the research and development process. berkeley.edu For instance, chemists and engineers can design new materials and processes, informed by life cycle assessments, to minimize environmental impact. berkeley.edu Subsequently, these new materials can be evaluated by toxicologists and environmental scientists to ensure they are demonstrably safer before widespread adoption. berkeley.edu However, a primary challenge to this integrated approach lies in overcoming the different cognitive models and research priorities inherent to each discipline, which can hinder effective communication and data transfer. berkeley.edu
Green Chemistry Principles in the Synthesis and Application of Halogenated Propanes
The twelve principles of green chemistry provide a foundational guide for creating chemical products and processes that reduce or eliminate hazardous substances. pcc.euepa.gov These principles are particularly relevant to the synthesis and application of halogenated propanes, which have historically included processes and products with significant environmental concerns. ontosight.aiscispace.com
Key principles guiding this shift include:
Waste Prevention: Designing syntheses to avoid waste is preferable to treating it after it's created. epa.gov The chemical industry is a major producer of hazardous waste, much of it from "dirty reactions" like halogenation that use toxic reactants and create numerous by-products. scispace.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity to humans or the environment. epa.gov
Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. acs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. pcc.eu Solvents can account for 50-80% of the mass in a standard chemical operation and contribute significantly to the environmental impact. skpharmteco.com
Design for Degradation: Chemical products should be designed to break down into harmless degradation products at the end of their function and not persist in the environment. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a reaction many times, minimizing waste. pcc.euacs.org
The application of these principles aims to reinvent the processes for producing compounds like tetrachlorotrifluoropropane, moving away from methods that generate persistent and toxic by-products.
Development of Next-Generation Environmentally Benign Analogues
A significant area of research is the development of next-generation analogues that can replace problematic halogenated compounds while performing the same function. wisdomlib.org Due to adverse health and environmental effects, regulatory agencies have banned or restricted many halogenated organic chemicals (HOCs), prompting industries to seek alternatives. nih.gov
The search for substitutes for polyfluorinated compounds has identified several classes of alternatives, particularly for applications like solvents and surfactants. mst.dk While in many cases the alternatives are other fluorinated chemicals with shorter chain lengths, non-fluorinated options are gaining traction. mst.dk
| Alternative Class | Examples | Key Environmental/Safety Features |
| Silicone-based Products | Polyether-modified polydimethyl siloxane | Often used where low surface tension is required. mst.dk |
| Hydrocarbon Surfactants | Aliphatic alcohols, Sulfosuccinates | Generally show ready biodegradability; some may be harmful to aquatic organisms. mst.dkmst.dk |
| Greener Ether Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources (2-MeTHF); resists peroxide formation, improving safety (CPME). sigmaaldrich.com |
| Halogen-Free Intermediates | Theobromine, Succinimide | Proposed for use in high-energy-density batteries to avoid the corrosion and toxicity issues associated with halide ions. acs.org |
These alternatives aim to provide the necessary functionality while minimizing ecological damage and promoting sustainability. wisdomlib.org
Long-Term Environmental Modeling and Predictive Assessments for Halogenated Alkanes
To prevent future environmental contamination, researchers are developing sophisticated models to predict the long-term behavior of halogenated alkanes. acs.orgnih.gov Short-chain polychlorinated n-alkanes are recognized as persistent organic pollutants, but they represent a small fraction of the vast number of possible halogenated alkanes. acs.orgnih.gov
Scientists use several advanced methods to assess these compounds:
Quantitative Structure-Property Relationships (QSPRs): These models predict the environmental fate of chemicals based on their molecular structure. They are used to prioritize which of the thousands of potential (mixed) halogenated n-alkanes (PXAs) are most likely to persist, bioaccumulate, and undergo long-range transport. acs.orgnih.gov
Density Functional Theory (DFT): DFT calculations complement QSPR data to identify other elemental compositions that may pose a risk, particularly those with more fluorine and fewer chlorine atoms. acs.orgnih.gov
Long-Term Monitoring: Real-world data from long-term monitoring programs, such as analyzing archived air samples, are crucial for validating predictive models. nasa.gov These studies can determine the trend in atmospheric concentrations of halogenated hydrocarbons over decades, derive rate constants, and describe their environmental accumulation. nasa.gov
These predictive assessments are vital for identifying and regulating potentially harmful substances before they become widespread environmental contaminants. acs.orgnih.gov
Q & A
Q. What are the recommended synthesis protocols for propane, tetrachlorotrifluoro- under controlled laboratory conditions?
Methodological Answer: Synthesis typically involves halogenation or substitution reactions. For example, tetrachloromonospirocyclotriphosphazenes can be synthesized by reacting tetrachloromonospirophosphazene derivatives with amines in tetrahydrofuran (THF) at room temperature for 3 days, followed by filtration and column chromatography for purification . Reaction conditions such as solvent choice (THF), stoichiometric ratios (e.g., 1:1 molar ratio of reactants), and monitoring via thin-layer chromatography (TLC) are critical. Safety protocols must include handling strong acids/alkalis and oxidizing agents with caution .
Q. How should researchers characterize the physicochemical stability of propane, tetrachlorotrifluoro- in experimental settings?
Methodological Answer: Stability assessments require controlled storage conditions (e.g., inert atmosphere, low humidity) and compatibility testing with solvents/reagents. For instance, propane derivatives are stable under recommended storage conditions but react with strong acids, alkalis, or oxidizing agents . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition temperatures. Reference thermodynamic data (e.g., ΔfH°gas values for analogous chlorinated propanes) can guide stability predictions .
Q. What analytical techniques are optimal for detecting trace impurities in halogenated propane derivatives?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard. For example, GC-MS with electron capture detection (ECD) effectively identifies halogenated contaminants, while ¹⁹F NMR resolves fluorinated structural isomers . Cross-validation with high-resolution liquid chromatography (HPLC) ensures accuracy, especially for polar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for halogenated propane derivatives?
Methodological Answer: Discrepancies in degradation studies often stem from variable experimental conditions (e.g., pH, UV exposure). A systematic approach involves:
- Conducting controlled photolysis experiments under standardized UV light (e.g., 254 nm).
- Quantifying degradation products via LC-MS/MS, referencing methods for perfluoroether carboxylic acids .
- Comparing soil mobility data using column leaching tests and adjusting for organic carbon content .
Cross-disciplinary collaboration with environmental chemists is critical to harmonize datasets.
Q. What computational models predict the reactivity of propane, tetrachlorotrifluoro- with nucleophilic reagents?
Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction pathways. Key parameters include:
- Electron affinity of fluorine substituents, derived from molecular orbital calculations.
- Transition state analysis for substitution reactions at carbon-chlorine bonds.
Validating models against experimental kinetic data (e.g., rate constants for analogous heptafluoropropane derivatives) ensures reliability .
Q. How can researchers design experiments to assess the bioaccumulation potential of halogenated propanes in aquatic systems?
Methodological Answer:
- Use OECD Test Guideline 305: Measure bioconcentration factors (BCF) in fish (e.g., Danio rerio) exposed to controlled concentrations.
- Analyze tissue samples via accelerated solvent extraction (ASE) followed by GC-ECD .
- Compare results with structurally similar compounds (e.g., trichlorotrifluoroethane) to identify trends in hydrophobicity vs. bioaccumulation .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during the synthesis of fluorinated propane derivatives?
Methodological Answer:
- Use anhydrous solvents (e.g., THF stored over molecular sieves) to prevent hydrolysis.
- Optimize reaction temperatures (e.g., 85°C for fluorination with hydrogen fluoride) to balance reactivity and selectivity .
- Employ scavengers like triethylamine to neutralize acidic byproducts .
Q. How can researchers address data gaps in the ecological toxicity of halogenated propanes?
Methodological Answer:
- Perform acute toxicity assays (e.g., Daphnia magna immobilization tests) at varying concentrations.
- Use quantitative structure-activity relationship (QSAR) models to predict chronic toxicity, incorporating logP and molecular volume parameters .
- Publish negative results to improve dataset transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
